molecular formula C9H14ClN3O2 B570048 N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride CAS No. 855890-38-9

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride

Cat. No.: B570048
CAS No.: 855890-38-9
M. Wt: 231.68
InChI Key: ZEURWQZJKFZVHK-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a guanidine derivative with the CAS Number: 855890-38-9 . It has a molecular weight of 231.68 and is typically found in powder form . It is stored at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides efficient access to diverse guanidines .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)guanidine hydrochloride . The Inchi Code is 1S/C9H13N3O2.ClH/c1-13-7-4-3-6 (12-9 (10)11)5-8 (7)14-2;/h3-5H,1-2H3, (H4,10,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 221-223 degrees Celsius .

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride has been extensively used in scientific research to investigate the function of TRP channels. TRP channels are a family of ion channels that are involved in the detection of various environmental stimuli, including temperature, pressure, and chemical compounds. This compound has been shown to activate several TRP channels, including TRPA1, TRPM8, and TRPV1, which are involved in pain sensation, cold sensation, and heat sensation, respectively. This compound has also been used to study the role of TRP channels in taste perception, as it can activate TRPM5, a channel that is expressed in taste receptor cells.

Advantages and Limitations for Lab Experiments

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride has several advantages for use in lab experiments, including its high potency and specificity for TRP channels, its ability to activate multiple TRP channels, and its relatively low cost. However, this compound also has several limitations, including its high toxicity, which requires careful handling and disposal, and its potential to produce non-specific effects, such as activation of other ion channels or cellular pathways.

Future Directions

There are several future directions for research on N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride and TRP channels. One area of interest is the development of more selective and potent TRP channel activators, which could be used to study the function of specific TRP channels in greater detail. Another area of interest is the investigation of the role of TRP channels in disease states, such as chronic pain, inflammation, and cancer. Finally, the development of TRP channel modulators, such as inhibitors or antagonists, could have therapeutic potential for the treatment of various diseases.

Synthesis Methods

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with cyanamide and ammonium chloride, and the reaction of 3,4-dimethoxyphenyl isocyanate with guanidine hydrochloride. The latter method is more commonly used due to its higher yield and simplicity. The synthesis of this compound typically involves the use of organic solvents, such as dichloromethane or ethanol, and requires careful handling due to the compound's high toxicity.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Specific hazard statements and precautionary statements were not found in the search results.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;/h3-5H,1-2H3,(H4,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEURWQZJKFZVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C(N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855890-38-9
Record name N-(3,4-dimethoxyphenyl)guanidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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